molecular formula C25H28N4O2 B1672115 N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide CAS No. 148547-33-5

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide

Cat. No. B1672115
M. Wt: 416.5 g/mol
InChI Key: GNOXPYACARZYMW-UHFFFAOYSA-N
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Description

“N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide” is a chemical compound with the molecular formula C25H28N4O2. It has a molecular weight of 416.5 g/mol . It is also known by other names such as GR 125743 and has a CAS number 148547-33-5 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string and Canonical SMILES provide a detailed representation of its structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been evaluated for their inhibitory activity against various kinases .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 3.6, indicating its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors. It also has five rotatable bonds .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide exhibit significant anticonvulsant activity. Specifically, certain derivatives have shown effectiveness in tests such as the maximum electroshock seizure (MES) and metrazole seizure threshold tests. This suggests potential applications in the development of new antiepileptic drugs (Obniska & Zagórska, 2003).

Tuberculostatic Activity

Some derivatives of this compound have been explored for their tuberculostatic activity, displaying minimum inhibiting concentrations within a certain range. This indicates the potential of these compounds in the treatment of tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Antimicrobial Screening

Derivatives of this compound have also been synthesized and screened for their antimicrobial properties. Some of these derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against certain fungal strains, suggesting potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anti-inflammatory Activities

Research into certain pyridinyl- and indazolyl benzamide derivatives of this compound has shown them to possess anti-inflammatory activities. These compounds have been evaluated for their effectiveness against inflammation and found to exhibit better pharmacological responses than some reference controls (Hussain, Abdulla, Amr, Al-Omar, & Shalaby, 2015).

5-HT1A Receptor Binding

Certain derivatives of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide have been found to bind selectively to serotonin (5-HT1A) receptors, indicating potential applications in neuropharmacology and the study of serotonin-related disorders (Glennon, Naiman, Lyon, & Titeler, 1988).

Future Directions

The compound has shown promising results in inhibiting BTK and could be a potential candidate for further development . Other compounds with similar structures have also been identified as potent kinase inhibitors worthy of further development .

properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXPYACARZYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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